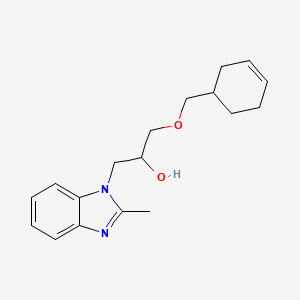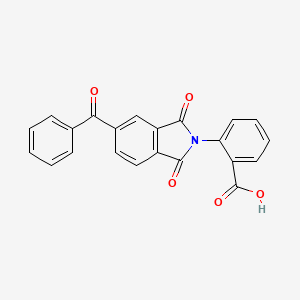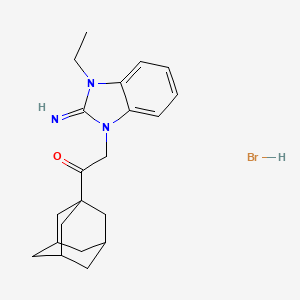
4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine, also known as MMDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MMDB belongs to the class of morpholine derivatives and has been found to exhibit unique biological properties, which make it an attractive molecule for scientific investigations.
作用机制
The mechanism of action of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has been found to bind to the active site of these enzymes and proteins, thereby preventing their activity.
Biochemical and Physiological Effects:
4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation. 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has also been found to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has several advantages for laboratory experiments. It is relatively easy to synthesize, and its biological properties make it a promising molecule for scientific investigations. However, there are also some limitations to its use in laboratory experiments. 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine is a relatively new compound, and more research is needed to fully understand its mechanism of action and its potential applications.
未来方向
There are several future directions for research on 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine. One potential area of investigation is the development of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine-based drugs for the treatment of cancer and other diseases. Another area of research could be the investigation of the neuroprotective effects of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine and its potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine and its potential applications in various research fields.
合成方法
The synthesis of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine involves the reaction of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylphenol with morpholine in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, which results in the formation of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine as the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has been found to exhibit a range of biological activities, which make it a promising molecule for scientific investigations. It has been shown to possess antifungal, antibacterial, and anticancer properties. 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
属性
IUPAC Name |
4-[(4-methoxy-3-methylphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-7-14(5-6-15(11)17-4)10-16-8-12(2)18-13(3)9-16/h5-7,12-13H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRYQGYLYYWQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-methylbenzyl)-2,6-dimethylmorpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-chlorophenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5187502.png)
![1-[(3,4-dichlorophenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187514.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5187519.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5187524.png)

![N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5187552.png)
![N-(3-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5187561.png)


![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5187576.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B5187581.png)
![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-isobutyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5187589.png)
![4-({[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid](/img/structure/B5187596.png)